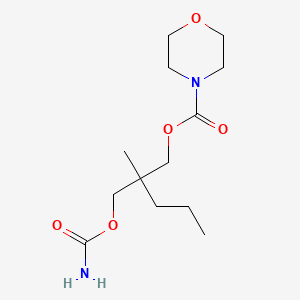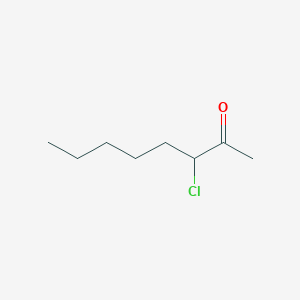
2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzothiazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using sulfur-containing reagents to form the benzothiazine ring.
Alkylation: Introducing the propynyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the double bonds or the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of reduced benzothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the synthesis of materials or as intermediates in chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide: Lacks the propynyl group.
2H-1,2-Benzothiazin-3(4H)-one, 2-methyl-, 1,1-dioxide: Contains a methyl group instead of a propynyl group.
Uniqueness
The presence of the propynyl group in 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide may confer unique chemical properties and biological activities compared to its analogs. This could include differences in reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
31848-19-8 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
1,1-dioxo-2-prop-2-ynyl-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C11H9NO3S/c1-2-7-12-11(13)8-9-5-3-4-6-10(9)16(12,14)15/h1,3-6H,7-8H2 |
Clave InChI |
CTZKUHWIUDBFRC-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(=O)CC2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)



![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)




